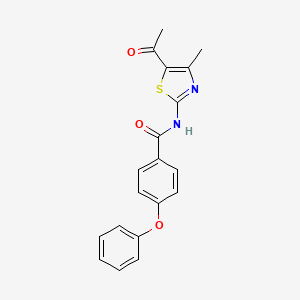

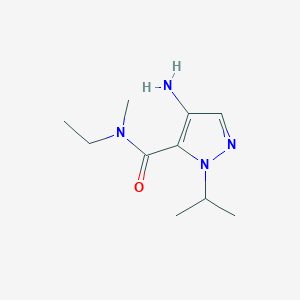

![molecular formula C5H6N4S B2722130 Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine CAS No. 933698-31-8](/img/structure/B2722130.png)

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

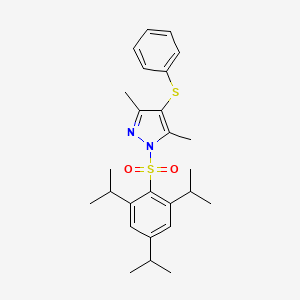

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a useful research compound. Its molecular formula is C5H6N4S and its molecular weight is 154.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biological Activities and Enzyme Inhibition

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine derivatives have demonstrated a broad spectrum of biological activities. They are explored for their antimicrobial, antifungal, anticancer, anticonvulsant, analgesic, anti-inflammatory, anesthetic, and diuretic properties. These derivatives are also recognized for their potential as enzyme inhibitors, targeting enzymes such as cyclooxygenase, Jun kinase, and carbonic anhydrase. This wide range of activities underscores their importance in the development of targeted therapeutic agents (Bhongade et al., 2016).

Anti-HIV and Anticonvulsant Properties

Specific derivatives within this chemical class have shown promising anti-HIV activity, illustrating the potential for developing novel antiviral therapies. Additionally, certain imidazo[2,1-b]thiadiazole derivatives offer cerebrovasodilatation effects through selective enzyme inhibition, with implications for anticonvulsant therapy and potential benefits in increasing cerebral blood flow (Brukštus et al., 2000; Barnish et al., 1980).

Anticancer Applications

This compound compounds have also been investigated for their anti-proliferative effects against various cancer cell lines, including hepatic cancer cells. Molecular docking studies suggest that these compounds can strongly bind to target proteins involved in cancer cell proliferation, offering a promising avenue for anticancer drug development (Rashdan et al., 2020).

Chemical Synthesis and Utility

The synthesis and chemical reactions of imidazo[2,1-b][1,3,4]thiadiazoles have been extensively studied, providing valuable insights into the development of drug candidates and lead molecules for various therapeutic applications. These studies include methodologies for creating novel derivatives with potential pharmacological uses (Khazi et al., 2011).

Anti-inflammatory and Antitubercular Activities

Further research has shown that methylene bridged benzofuranyl imidazo[2,1-b][1,3,4]thiadiazoles exhibit significant anti-inflammatory and analgesic activities, highlighting their potential in treating inflammatory conditions. Additionally, imidazo[2,1-b][1,3,4]thiadiazole derivatives have demonstrated notable antitubercular activity against Mycobacterium tuberculosis, suggesting their applicability in tuberculosis treatment (Jadhav et al., 2008; Patel et al., 2017).

Wirkmechanismus

Target of Action

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine is a compound that has been found to target the Epidermal Growth Factor Receptor (EGFR) in cancer cells . EGFR is a protein that plays a crucial role in cell growth and proliferation. When this receptor is overexpressed or mutated, it can lead to uncontrolled cell growth and the development of tumors .

Mode of Action

The interaction of this compound with its target, EGFR, results in the inhibition of the receptor’s activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation . As a result, the growth of cancer cells is halted .

Biochemical Pathways

This compound affects the EGFR signaling pathway . This pathway is crucial for cell growth and proliferation. When EGFR is inhibited by this compound, the downstream effects include the suppression of cell growth and proliferation .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of EGFR, leading to the suppression of cell growth and proliferation . This can result in the reduction of tumor size and potentially halt the progression of the disease .

Biochemische Analyse

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and can vary depending on the specific biomolecules involved .

Cellular Effects

Imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine has been shown to have effects on various types of cells. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited .

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications, but this has not been well studied .

Eigenschaften

IUPAC Name |

imidazo[2,1-b][1,3,4]thiadiazol-6-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4S/c6-1-4-2-9-5(8-4)10-3-7-9/h2-3H,1,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZAIJKINYSPWLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1N=CS2)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

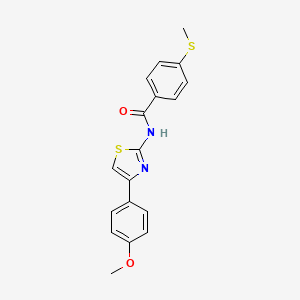

![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)

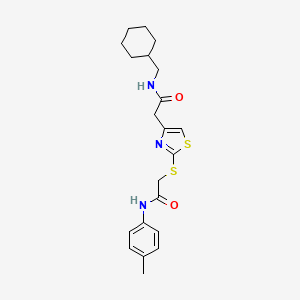

![N-Methyl-6-oxo-1-propan-2-yl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]pyridazine-3-carboxamide](/img/structure/B2722059.png)

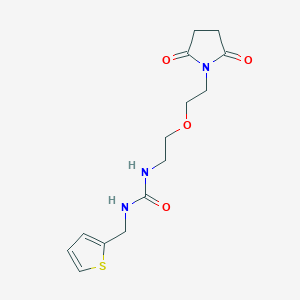

![2-((benzo[d][1,3]dioxol-5-ylmethyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2722063.png)

![2-[4-(4-bromophenyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetic acid](/img/structure/B2722068.png)